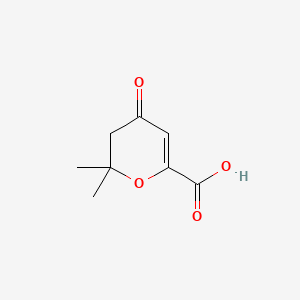
3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid
Cat. No. B1584916
M. Wt: 170.16 g/mol
InChI Key: ANKQOBXQEHGUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05064945
Procedure details


In 8 ml of tetrahydrofuran was dissolved 0.5 g of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, followed by adding thereto 50 mg of 10% palladium-carbon, and the reaction was carried out with stirring in a hydrogen stream at room temperature for 3 hours.

Quantity
0.5 g
Type
reactant
Reaction Step Two


Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH2:7][C:6](=[O:8])[CH:5]=[C:4]([C:9]([OH:11])=[O:10])[O:3]1.[H][H]>O1CCCC1.[C].[Pd]>[CH3:1][C:2]1([CH3:12])[CH2:7][C:6](=[O:8])[CH2:5][CH:4]([C:9]([OH:11])=[O:10])[O:3]1 |f:3.4|
|
Inputs


Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(=CC(C1)=O)C(=O)O)C
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
palladium-carbon
|
|
Quantity
|
50 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(OC(CC(C1)=O)C(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
